molecular formula C8ClF15O B1466285 (6-Chloroperfluorohexyl)trifluorooxirane CAS No. 66443-82-1

(6-Chloroperfluorohexyl)trifluorooxirane

Cat. No.: B1466285
CAS No.: 66443-82-1
M. Wt: 432.51 g/mol
InChI Key: QRAOUEBOJOCMCE-UHFFFAOYSA-N
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Description

This compound has gained significant attention as a potential replacement for perfluorooctanoic acid and perfluorooctanesulfonic acid in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloroperfluorohexyl)trifluorooxirane typically involves the reaction of perfluorohexyl iodide with trifluoromethyl hypofluorite in the presence of a suitable catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high yield of the compound while maintaining the purity required for its applications .

Chemical Reactions Analysis

Types of Reactions

(6-Chloroperfluorohexyl)trifluorooxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluoroalkyl carboxylic acids.

    Reduction: Reduction reactions can convert it into perfluoroalkyl alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.

Major Products Formed

    Oxidation: Perfluoroalkyl carboxylic acids.

    Reduction: Perfluoroalkyl alcohols.

    Substitution: Various substituted perfluoroalkyl ethers.

Scientific Research Applications

(6-Chloroperfluorohexyl)trifluorooxirane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in bioimaging and as a fluorinated probe.

    Medicine: Explored for its potential in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of fluorinated polymers and surfactants

Mechanism of Action

The mechanism by which (6-Chloroperfluorohexyl)trifluorooxirane exerts its effects involves its interaction with various molecular targets. The compound’s fluorinated nature allows it to interact with hydrophobic regions of proteins and membranes, altering their function and stability. This interaction can affect various biochemical pathways, making it useful in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorohexyl iodide

Uniqueness

(6-Chloroperfluorohexyl)trifluorooxirane stands out due to its trifluorooxirane moiety, which imparts unique reactivity and stability compared to other perfluoroalkyl compounds. Its ability to undergo a variety of chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-2,3,3-trifluorooxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF15O/c9-7(21,22)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20)8(23,24)25-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAOUEBOJOCMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)(F)F)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8ClF15O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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